Cas no 2304634-83-9 (1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質
名前と識別子
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- 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one
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- インチ: 1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-7-8-12-13(18)6-5-9-19-14(12)10-11/h7-8,10H,5-6,9H2,1-4H3
- InChIKey: MDNRAXXZAOCJMO-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(B3OC(C)(C)C(C)(C)O3)=CC=C2C(=O)CCC1
1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877977-1g |
8-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3,4-DIHYDROBENZO[B]OXEPIN-5(2H)-ONE |
2304634-83-9 | 95% | 1g |
¥5264.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427395-1g |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one |
2304634-83-9 | 95% | 1g |
¥7369 | 2023-03-11 | |
ChemScence | CS-0356725-1g |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one |
2304634-83-9 | 1g |
$752.0 | 2022-04-27 |
1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報
Introduction to 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and Its Applications in Modern Chemical Biology
The compound with the CAS number 2304634-83-9, specifically 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule has garnered significant attention in recent years due to its unique structural features and potential applications in drug discovery and molecular imaging. The presence of a benzoxepin core combined with a boronic acid functional group makes it a versatile intermediate for further chemical modifications, enabling the development of novel therapeutic agents.
In the realm of chemical biology, benzoxepin derivatives have been extensively studied for their biological activity and structural diversity. The benzoxepin scaffold is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable building block for medicinal chemists. The specific modification of 1-Benzoxepin-5(2H)-one with a 3,4-dihydro moiety and an 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group introduces additional functional properties that enhance its reactivity and utility in synthetic chemistry.
The boronic acid component in this compound is particularly noteworthy. Boronic acids are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, a powerful tool in organic synthesis that allows for the formation of carbon-carbon bonds under mild conditions. This reaction is instrumental in constructing complex molecular architectures and has been extensively utilized in the development of pharmaceuticals. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into the molecule not only enhances its stability but also facilitates its participation in cross-coupling reactions with various aryl halides or triflates.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds like benzoxepins. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural flexibility of benzoxepin derivatives allows them to be tailored to target specific biological pathways effectively. For instance, studies have shown that certain benzoxepin-based molecules can inhibit the activity of kinases and other enzymes involved in cancer progression.
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) involves a multi-step process that requires precise control over reaction conditions. The introduction of the boronic acid group necessitates careful handling to prevent unwanted side reactions. However, recent methodologies have improved the efficiency and selectivity of these reactions, making it more feasible to produce this compound on a larger scale.
In addition to its synthetic utility, this compound has shown promise in applications beyond drug development. For example, boronic acid-containing molecules are being explored as probes for biochemical assays and as components in diagnostic imaging agents. The ability to conjugate this compound with other biomolecules opens up possibilities for targeted therapies and real-time monitoring of biological processes.
The future prospects for 1-Benzoxepin-5(2H)-one derivatives are exciting and multifaceted. Ongoing research is focused on expanding its applications by exploring new synthetic pathways and investigating its interactions with biological targets. The integration of computational chemistry techniques has also accelerated the discovery process, allowing researchers to predict the properties and potential uses of these compounds more efficiently.
Overall, 1-Benzoxepin-5(2H)-one, particularly in its modified form with the 8-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-l-l)yl group, stands as a testament to the ingenuity of modern chemical biology. Its unique structure and functional properties make it a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, so too will the innovative uses of this remarkable compound.
2304634-83-9 (1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-) 関連製品
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